molecular formula C20H23N3O4S B2585311 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide CAS No. 1105245-83-7

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2585311
CAS RN: 1105245-83-7
M. Wt: 401.48
InChI Key: ICQXTVAFKBVNIP-UHFFFAOYSA-N
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Description

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide, commonly known as DTT-121, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DTT-121 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further research.

Scientific Research Applications

Optically Active Pentacyclic Binuclear Diorganotin Compounds

Binuclear diorganotin compounds derived from an optically active oxalamide were studied for their structural properties. These compounds, characterized by IR, elemental analysis, mass spectrometry, and NMR, showed a planar pentacyclic framework with two penta-coordinated tin atoms. Their complex structure and bonding characteristics were of interest in organometallic chemistry research (Jiménez‐Pérez et al., 2006).

Novel Synthetic Approaches to Oxalamides

A new synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a method for creating oxalamide structures. This approach is significant for the synthesis of both anthranilic acid derivatives and oxalamides, highlighting its utility in organic chemistry (Mamedov et al., 2016).

Isothiazolyl Oxazolidinones and Antibacterial Activity

The synthesis and antibacterial activity of new 5-((3-oxoisothiazol-2(3H)-yl)methyl)-3-phenyloxazolidin-2-ones were explored. These compounds exhibited significant antibacterial activity against various microorganisms, demonstrating their potential as antibacterial agents (Adibpour et al., 2010).

Inhibitors of Human Protein Kinase CK2

A study on 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives investigated their role as inhibitors of human protein kinase CK2. These derivatives showed significant inhibitory activity, suggesting their potential application in therapeutic interventions targeting this kinase (Chekanov et al., 2014).

properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-19(21-13-4-8-16-6-2-1-3-7-16)20(25)22-17-9-11-18(12-10-17)23-14-5-15-28(23,26)27/h1-3,6-7,9-12H,4-5,8,13-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQXTVAFKBVNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide

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